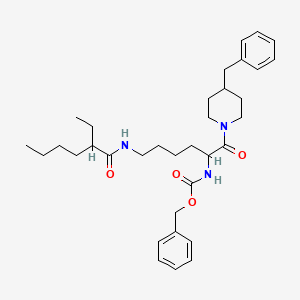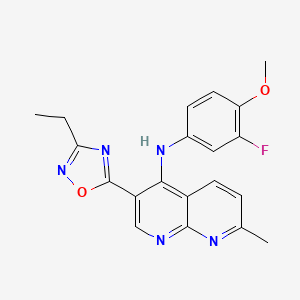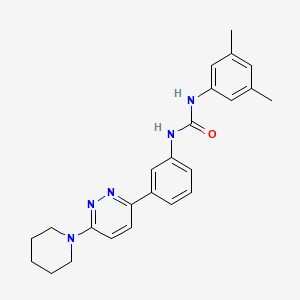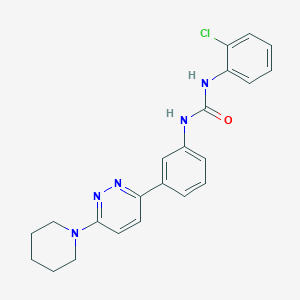
Benzyl (1-(4-benzylpiperidin-1-yl)-6-(2-ethylhexanamido)-1-oxohexan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE is a complex organic compound that features a benzyl group, a piperidine ring, and an ethylhexanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of benzylamine with methyl acrylate, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Attachment of the Ethylhexanamide Moiety: The ethylhexanamide group is attached through an amidation reaction using ethylhexanoic acid and a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling: The final step involves the coupling of the intermediate with benzyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Applications De Recherche Scientifique
BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Organic Synthesis: It can be used in the synthesis of complex organic molecules, serving as a versatile intermediate.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with monoamine receptors, potentially acting as an agonist or antagonist. The ethylhexanamide group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carbamate linkage can be hydrolyzed in vivo, releasing active metabolites that exert pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-piperidone: A simpler analogue used as a building block in pharmaceutical synthesis.
4-Benzylpiperidine: Known for its activity as a monoamine releasing agent.
N-Benzyl-4-piperidone: Used in the synthesis of various medicinal compounds.
Uniqueness
BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE is unique due to its combination of structural features, which confer specific pharmacological properties
Propriétés
Formule moléculaire |
C34H49N3O4 |
|---|---|
Poids moléculaire |
563.8 g/mol |
Nom IUPAC |
benzyl N-[1-(4-benzylpiperidin-1-yl)-6-(2-ethylhexanoylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C34H49N3O4/c1-3-5-18-30(4-2)32(38)35-22-13-12-19-31(36-34(40)41-26-29-16-10-7-11-17-29)33(39)37-23-20-28(21-24-37)25-27-14-8-6-9-15-27/h6-11,14-17,28,30-31H,3-5,12-13,18-26H2,1-2H3,(H,35,38)(H,36,40) |
Clé InChI |
JDKLDPYEVJKJEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)NCCCCC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14963291.png)
![N-[4-(acetylamino)phenyl]-2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B14963293.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B14963316.png)

![N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-methoxybenzenesulfonamide](/img/structure/B14963327.png)
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14963334.png)
![N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963340.png)


![3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B14963371.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B14963372.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B14963378.png)
![5-(4-methylphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14963384.png)
